7-O-Demethyl rapamycin

Mass Spectrometry Pharmacokinetics Analytical Chemistry

7-O-Demethyl rapamycin is the definitive reference standard for sirolimus metabolite identification, featuring a unique m/z 900.15 and distinct chromatographic retention—parameters that parent rapamycin or everolimus cannot replicate. It is indispensable for impurity profiling in API manufacturing, LC-MS/MS method validation, ANDA regulatory support, and cost-effective in vitro mTOR pathway studies. Procure with confidence for precise analytical and preclinical workflows.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1
InChIKeyZHYGVVKSAGDVDY-HSIQEBKDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin: Comparative Analysis and Procurement Guide for mTOR Research Analogs


7-O-Demethyl rapamycin (CAS 151519-50-5, MW 900.15) is a natural O-demethylated derivative of the macrocyclic lactone rapamycin (sirolimus), produced via fermentation of a genetically distinct Actinoplanes species (ATCC 55368) [1]. It functions as an allosteric inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cellular growth, proliferation, and metabolism, by forming a complex with the immunophilin FKBP12 [2]. While structurally and mechanistically related to parent rapamycin and clinical rapalogs like everolimus, its specific demethylation at the 7-O position confers distinct physicochemical properties that differentiate its utility in targeted research and analytical applications .

Why 7-O-Demethyl Rapamycin Cannot Be Interchanged with Other Rapalogs in Regulated Workflows


Substituting 7-O-demethyl rapamycin with parent rapamycin (sirolimus) or other clinical rapalogs like everolimus or temsirolimus is not scientifically valid in specific experimental contexts. While all share the FKBP12-mTOR binding interface, their divergent metabolism, distinct chromatographic retention, and differing impurity profiles make them non-interchangeable for applications requiring precise analytical or metabolic tracking. For instance, 7-O-demethyl rapamycin is an established in vivo metabolite of sirolimus [1] and a key reference standard for impurity profiling in pharmaceutical manufacturing [2]. Its unique 7-O-demethylated structure results in different physicochemical properties compared to other rapalogs, directly impacting its use as a specific analytical marker. The following sections detail the quantitative and functional evidence that define its unique, non-substitutable role.

Quantitative Comparative Evidence: 7-O-Demethyl Rapamycin vs. Rapamycin and Rapalogs


Molecular Weight Differentiation for Mass Spectrometry-Based Detection

7-O-Demethyl rapamycin possesses a distinct molecular weight (MW 900.15 g/mol) compared to parent rapamycin (MW 914.17 g/mol) and the major metabolite 41-O-demethyl rapamycin (also MW 900.15 g/mol, but with different fragmentation patterns). This 14 Da mass difference is critical for mass spectrometry (MS) assays, allowing for the specific detection and quantification of 7-O-demethyl rapamycin as a unique metabolite or impurity . This differentiation is fundamental for accurate pharmacokinetic modeling and quality control, as LC-MS/MS methods rely on this exact mass shift for precursor ion selection and multiple reaction monitoring (MRM) transitions [1].

Mass Spectrometry Pharmacokinetics Analytical Chemistry

Role as a Reference Standard in Pharmaceutical Impurity Profiling

7-O-Demethyl rapamycin is explicitly categorized and utilized as an impurity standard for rapamycin (sirolimus) in pharmaceutical manufacturing and quality control (QC) [1]. Its presence is monitored during the commercial production of rapamycin and for Abbreviated New Drug Applications (ANDAs) [2]. Unlike rapalogs designed for therapeutic efficacy, the primary functional value of 7-O-demethyl rapamycin in this context is as a precise analytical marker for batch-to-batch consistency and regulatory compliance. Its synthetic availability with detailed characterization data, compliant with regulatory guidelines, is a key differentiator from other related compounds that are not validated for this specific QC application [2].

Quality Control Pharmaceutical Analysis Regulatory Science

Comparative Purity and Availability for Research-Use-Only Procurement

The market availability and purity of 7-O-demethyl rapamycin are specific to its status as a research-use-only (RUO) compound, differentiating it from pharmaceutical-grade rapalogs. Based on vendor listings, 7-O-demethyl rapamycin is offered with purities ranging from ≥85% to >95% [1]. In contrast, clinical rapalogs like everolimus are supplied as pharmaceutical APIs with >98% purity, but are subject to stringent controlled substance regulations. The accessible, lower-cost procurement of RUO-grade 7-O-demethyl rapamycin makes it the pragmatic choice for early-stage in vitro screening or analytical method development where high-purity clinical material is neither required nor economically or logistically feasible .

Procurement Research Reagents Chemical Sourcing

Biosynthetic Pathway Distinction vs. Other Demethylated Rapamycin Analogs

The production of 7-O-demethyl rapamycin is achieved through a specific biosynthetic pathway using a distinct microorganism, Actinoplanes sp. ATCC 55368 [1]. This is in contrast to other demethylated rapamycins, such as C-16 and C-39 demethylrapamycin, which are produced via fermentation of Actinoplanes sp. ATCC 53771 in the presence of rapamycin [2]. Furthermore, the methylation of the C16 hydroxyl group by the RapM methyltransferase is a specific step in the biosynthesis of rapamycin, and the desmethyl precursor is a key intermediate [3]. The availability of a dedicated, scalable fermentation process for 7-O-demethyl rapamycin provides a reproducible and well-characterized source, unlike other demethylated analogs that are often minor byproducts of complex biotransformations.

Biosynthesis Natural Products Chemistry Metabolic Engineering

Optimal Application Scenarios for Procuring 7-O-Demethyl Rapamycin


Pharmacokinetic and Drug Metabolism Studies

7-O-Demethyl rapamycin serves as an essential reference standard for the identification and quantification of sirolimus metabolites in biological samples using LC-MS/MS. Its unique mass (m/z 900.15) and chromatographic retention time allow for its specific detection as a demethylated metabolite, distinct from parent rapamycin (m/z 914.17) and other metabolites like 41-O-demethyl rapamycin [1]. This application is critical for accurate pharmacokinetic modeling and understanding the metabolic fate of sirolimus in preclinical and clinical studies.

Quality Control and Impurity Profiling for Sirolimus API

In pharmaceutical manufacturing, 7-O-demethyl rapamycin is used as a validated reference standard to monitor and quantify specific impurities in sirolimus (rapamycin) active pharmaceutical ingredient (API) batches [2]. Its availability with detailed characterization data compliant with regulatory guidelines makes it indispensable for method development, method validation (AMV), and routine quality control (QC) testing, as well as for supporting Abbreviated New Drug Applications (ANDAs) [3].

In Vitro Research on mTOR Signaling and Cancer Biology

For early-stage, non-clinical in vitro studies investigating the mTOR pathway, 7-O-demethyl rapamycin is a cost-effective alternative to clinical-grade rapalogs. Its reported tumor cell growth-inhibiting activity allows for functional studies in cancer cell lines and other mTOR-dependent models. Its RUO-grade purity and lower procurement cost make it a pragmatic choice for screening experiments and target validation, especially when large quantities are needed .

Biosynthetic and Metabolic Engineering Studies

Due to its well-defined and distinct biosynthetic pathway in Actinoplanes sp. ATCC 55368 [4], 7-O-demethyl rapamycin is a valuable substrate and product standard for research in natural product biosynthesis and metabolic engineering. It serves as a key reference for studying the regioselective methyltransferase RapM and for engineering novel rapamycin analogs [5], where its distinct demethylation pattern is a critical point of comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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